![molecular formula C7H4Br2O B114249 3,5-Dibromobenzaldehyde CAS No. 56990-02-4](/img/structure/B114249.png)
3,5-Dibromobenzaldehyde
Overview
Description
3,5-Dibromobenzaldehyde is a white or beige solid . It has a molecular formula of C7H4Br2O .
Synthesis Analysis
There are several methods to synthesize this compound. One method involves the use of 1,3,5-tribromobenzene, which is cooled to -78°C and then reacted with n-BuLi. After stirring, DMF is added and the mixture is stirred at -78°C for one hour . Another method involves the use of 2-((3,5-dibromobenzyl)sulfonyl)benzo[d]thiazole and nitrosobenzene .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions and in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes . It has also been used in the synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents .Physical And Chemical Properties Analysis
This compound has a melting point of 84-88 °C . Its boiling point and density are estimated to be 287.2±20.0 °C and 1.977±0.06 g/cm3, respectively . It is insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : 3,5-Dibromobenzaldehyde has been synthesized through various methods. For example, it can be synthesized from 2,5-dibromotoluene via 2,5-dibromobenzylidene diacetate. This method involves a Grignard reaction to produce 2,5-dibromo-α-hexylbenzyl alcohol and 2,5-dibromobenzyl alcohol (Shimura, Kawai, & Minegishi, 1993). Another approach involves a three-step synthesis starting from methyl-o-amino benzoate and bromine (Xue Hua-yu, 2007).
Applications in Organic Synthesis and Materials Science
Ligand Synthesis : It serves as a precursor in the synthesis of novel ligand systems. For instance, it undergoes a self-condensation reaction in the presence of anthranilic acid, leading to tungsten(V) complexes with novel ligand systems (Redshaw, Wood, & Elsegood, 2007).
Solubility and Solvation Studies : The solubility of 3,5-dibromo-4-hydroxybenzaldehyde in various aqueous solutions has been studied, providing insights into the solvent effect and preferential solvation (Zhu, Xu, Yin, Zhao, & Farajtabar, 2020).
Biological and Environmental Applications
Mitochondrial and Chloroplast Reactions : Studies on the effects of derivatives of this compound on mitochondrial and chloroplast reactions have been conducted. These studies provide insights into the biochemical impact of these compounds (Moreland & Blackmon, 1970).
Antimicrobial Properties : Schiff base compounds synthesized from this compound have been evaluated for their antimicrobial properties, showing potential biological activity (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).
AIEgens for Detection Application : Novel fluorophores with aggregation-induced emission effects based on this compound have been synthesized for potential applications in sensing and detection (Kuang, Chen, Tian, Li, Lu, Yang, Zhou, & Nie, 2018).
Safety and Hazards
3,5-Dibromobenzaldehyde is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
Relevant Papers this compound has been mentioned in several papers. For instance, it has been used in a study to synthesize three novel fluorophores with aggregation-induced emission effects . Another paper discusses its use in Suzuki-Miyaura cross-coupling reactions and in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes .
Mechanism of Action
Target of Action
3,5-Dibromobenzaldehyde is a versatile compound used as a building block in the synthesis of a wide range of biologically active compounds . .
Mode of Action
It has been used as a core in the synthesis of novel fluorophores with aggregation-induced emission effects (aie) . In this process, the compound interacts with other molecules to form a larger structure that exhibits unique optical properties .
Biochemical Pathways
This compound is involved in several biochemical reactions, including Suzuki-Miyaura cross-coupling reactions, synthesis of blue fluorescent dye derivatives for organic light emitting diodes, Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts, and synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents . These reactions suggest that the compound may affect various biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. For instance, when used in the synthesis of novel fluorophores, the compound contributes to the formation of structures with unique optical properties .
properties
IUPAC Name |
3,5-dibromobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDMZIXUGCGKMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347485 | |
Record name | 3,5-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56990-02-4 | |
Record name | 3,5-Dibromobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56990-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of DBB derivatives impact their fluorescence properties?
A2: Studies have shown that by altering the "rotor" attached to the DBB skeleton, the emission properties of the resulting AIEgens can be fine-tuned. For instance, increasing the conjugation of the rotor leads to a redshift in the emission, demonstrating a structure-property relationship. [] This tunability is crucial for designing AIEgens with specific applications.
Q2: Can DBB derivatives be used for sensing applications?
A3: Yes, research has indicated that DBB-based AIEgens exhibit a selective turn-on response to Arsenic (As3+), with detection limits below the EPA guidelines for drinking water. [] This highlights their potential as sensitive and selective probes for environmental monitoring.
Q3: Beyond AIEgens, what other applications utilize 3,5-Dibromobenzaldehyde as a starting material?
A3: this compound is a versatile building block in organic synthesis. Researchers have utilized it to synthesize various compounds, including:
- Ligands for metal complexes: DBB reacts with diamines to form tetradentate Schiff base ligands. These ligands readily coordinate with metal ions, creating complexes with potential applications in catalysis and materials science. []
- Pharmaceutical intermediates: DBB serves as a precursor in the multi-step synthesis of Ambroxol Hydrochloride impurities, highlighting its relevance to the pharmaceutical industry. []
- Monomers for polymers: Through Sonogashira coupling reactions, DBB derivatives can be transformed into rigid, multifunctional monomers. These monomers are then used to create novel polymers with specific properties. []
- Heterocyclic compounds: DBB plays a key role in synthesizing diverse heterocycles like dibenzo[b,j][1,10]phenanthrolines, expanding the range of accessible structures with potential biological activity. []
Q4: How does the presence of bromine atoms in this compound influence its reactivity?
A4: The two bromine atoms in DBB significantly influence its reactivity by:
- Facilitating metal-catalyzed couplings: The bromine atoms can readily undergo various metal-catalyzed coupling reactions, such as Sonogashira and Suzuki couplings, enabling the construction of complex molecules. []
Q5: Are there established analytical methods for characterizing this compound and its derivatives?
A5: Yes, researchers utilize various spectroscopic techniques to characterize DBB and its derivatives. These techniques include:
- NMR spectroscopy (1H NMR and 13C NMR): This method provides information about the structure and purity of the compounds. [, , ]
- FT-IR spectroscopy: This technique helps identify functional groups and analyze the vibrational modes of the molecules. []
- Mass spectrometry: This method determines the molecular weight and provides structural information. []
Q6: What computational chemistry approaches are used to study this compound and its derivatives?
A7: Density Functional Theory (DFT) calculations are widely employed to study the properties of DBB derivatives. [] These calculations provide insights into:
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